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Compound of Interest

Compound Name: C(Yigsr)3-NH2

Cat. No.: B126921 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This document provides detailed application notes and protocols for the preparation and

characterization of C(YIGSR)3-NH2 functionalized hydrogels. These hydrogels are valuable

tools in biomedical research, particularly in the fields of tissue engineering and drug delivery.

The YIGSR peptide sequence, derived from the β1 chain of laminin, is a well-established motif

for promoting cell adhesion, proliferation, and migration. By presenting this peptide in a

multimeric format, as in the C(YIGSR)3-NH2 structure, the bioactivity can be significantly

enhanced. This trivalent configuration increases the local concentration of the YIGSR motif,

leading to more potent engagement with cellular receptors such as the 67 kDa laminin receptor

(67LR) and various integrins.

These hydrogels can be engineered to possess a range of mechanical properties and

degradation kinetics, making them suitable for diverse applications, from 3D cell culture

scaffolds that mimic the native extracellular matrix (ECM) to controlled-release depots for

therapeutic agents. The protocols outlined below will guide researchers through the synthesis

of the branched peptide, its conjugation to a hydrogel backbone, and the subsequent

characterization of the functionalized material.
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The following tables summarize typical quantitative data obtained from the characterization of

C(YIGSR)3-NH2 functionalized hydrogels. These values are representative and may vary

depending on the specific hydrogel backbone, crosslinking density, and peptide concentration.

Table 1: Mechanical Properties of C(YIGSR)3-NH2 Functionalized Hydrogels

Hydrogel
Formulation

Peptide
Concentration
(mM)

Storage
Modulus (G')
(Pa)

Loss Modulus
(G'') (Pa)

Swelling Ratio
(%)

PEG-based

Control
0 500 ± 50 25 ± 5 1500 ± 120

PEG-YIGSR

(monomeric)
5 550 ± 60 30 ± 6 1450 ± 110

PEG-

C(YIGSR)3-NH2
5 750 ± 70 45 ± 8 1300 ± 100

Hyaluronic Acid-

based
5 1200 ± 110 80 ± 10 1800 ± 150

Table 2: In Vitro Drug Release Kinetics from C(YIGSR)3-NH2 Functionalized Hydrogels

Time (hours)
Cumulative Release of
Doxorubicin (%) - Control
Hydrogel

Cumulative Release of
Doxorubicin (%) -
C(YIGSR)3-NH2 Hydrogel

1 15 ± 2 10 ± 1.5

6 40 ± 4 25 ± 3

12 65 ± 5 45 ± 4

24 85 ± 6 60 ± 5

48 98 ± 2 78 ± 6

72 99 ± 1 85 ± 5

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b126921?utm_src=pdf-body
https://www.benchchem.com/product/b126921?utm_src=pdf-body
https://www.benchchem.com/product/b126921?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126921?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: Cell Viability in C(YIGSR)3-NH2 Functionalized Hydrogels

Cell Type
Hydrogel
Formulation

Viability after 24h
(%)

Viability after 72h
(%)

Human Umbilical Vein

Endothelial Cells

(HUVECs)

PEG-based Control 90 ± 5 85 ± 6

Human Umbilical Vein

Endothelial Cells

(HUVECs)

PEG-C(YIGSR)3-NH2 98 ± 3 95 ± 4

Fibroblasts (NIH-3T3) PEG-based Control 92 ± 4 88 ± 5

Fibroblasts (NIH-3T3) PEG-C(YIGSR)3-NH2 97 ± 3 96 ± 3

Experimental Protocols
Protocol 1: Solid-Phase Synthesis of C(YIGSR)3-NH2
Peptide
This protocol describes the synthesis of the branched peptide C(YIGSR)3-NH2 using Fmoc

solid-phase peptide synthesis (SPPS). The branching is achieved using a di-Fmoc-lysine

residue.

Materials:

Rink Amide MBHA resin

Fmoc-protected amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ile-OH, Fmoc-

Gly-OH, Fmoc-Ser(tBu)-OH, Fmoc-Arg(Pbf)-OH)

Fmoc-Lys(Fmoc)-OH

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)
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Piperidine

N,N'-Diisopropylcarbodiimide (DIC)

OxymaPure

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

Dithiothreitol (DTT)

Diethyl ether

HPLC-grade water and acetonitrile

Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine

in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

First Amino Acid Coupling (Cysteine): Couple Fmoc-Cys(Trt)-OH to the deprotected resin

using DIC and OxymaPure in DMF. Allow the reaction to proceed for 2 hours. Confirm

completion of the coupling using a Kaiser test.

Fmoc Deprotection: Repeat step 2.

Lysine Branching: Couple Fmoc-Lys(Fmoc)-OH to the growing peptide chain as described in

step 3.

Fmoc Deprotection of Lysine: Remove both Fmoc groups from the lysine residue by treating

with 20% piperidine in DMF for 20 minutes. This will expose two primary amines for the

subsequent synthesis of the YIGSR arms.

YIGSR Arm Synthesis (Repeated for each branch): a. Sequentially couple Fmoc-Arg(Pbf)-

OH, Fmoc-Ser(tBu)-OH, Fmoc-Gly-OH, Fmoc-Ile-OH, and Fmoc-Tyr(tBu)-OH to the
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deprotected lysine amines. Each coupling step should be followed by Fmoc deprotection as

described in step 2.

Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal tyrosine

residues.

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain

protecting groups by treating with a cleavage cocktail of TFA/TIS/Water/DTT

(92.5:2.5:2.5:2.5) for 3 hours.

Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge

to pellet the peptide and decant the ether.

Purification: Purify the peptide by reverse-phase high-performance liquid chromatography

(RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

Characterization: Confirm the identity and purity of the C(YIGSR)3-NH2 peptide using mass

spectrometry and analytical HPLC. Lyophilize the pure fractions.

Protocol 2: Preparation of C(YIGSR)3-NH2
Functionalized PEG Hydrogels
This protocol describes the functionalization of a polyethylene glycol (PEG)-based hydrogel

with the synthesized C(YIGSR)3-NH2 peptide via NHS-ester chemistry.

Materials:

4-arm PEG-NHS (N-Hydroxysuccinimide)

C(YIGSR)3-NH2 peptide

Phosphate-buffered saline (PBS), pH 7.4

Sterile, nuclease-free water

Procedure:
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Peptide Solution Preparation: Dissolve the lyophilized C(YIGSR)3-NH2 peptide in sterile

PBS to the desired final concentration (e.g., 5 mM).

PEG-NHS Solution Preparation: Immediately before use, dissolve the 4-arm PEG-NHS in

sterile PBS to the desired concentration (e.g., 10% w/v).

Hydrogel Formation: Mix the peptide solution with the PEG-NHS solution at a 1:1 volume

ratio in a sterile mold or well plate.

Gelation: Allow the mixture to incubate at 37°C for 30 minutes to 1 hour, or until gelation is

complete. The gel will be a transparent, solid-like material.

Washing (Optional): For cell culture applications, the hydrogel can be washed with sterile

PBS or cell culture medium to remove any unreacted components.

Protocol 3: Characterization of Hydrogel Mechanical
Properties
This protocol outlines the use of shear rheometry to determine the mechanical properties of the

functionalized hydrogels.

Materials:

C(YIGSR)3-NH2 functionalized hydrogel

Rheometer with a parallel plate geometry

Procedure:

Sample Preparation: Prepare a hydrogel disc of a defined diameter and thickness.

Frequency Sweep: Perform a frequency sweep at a constant strain (typically within the linear

viscoelastic region, e.g., 1%) over a range of frequencies (e.g., 0.1 to 100 rad/s).

Data Analysis: Record the storage modulus (G') and loss modulus (G''). G' represents the

elastic component, and G'' represents the viscous component of the hydrogel.
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Strain Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the

linear viscoelastic region of the hydrogel.

Protocol 4: In Vitro Drug Release Assay
This protocol describes a method to quantify the release of a model drug (e.g., Doxorubicin)

from the functionalized hydrogels.

Materials:

Drug-loaded C(YIGSR)3-NH2 functionalized hydrogel

Release buffer (e.g., PBS at pH 7.4)

UV-Vis spectrophotometer or fluorescence plate reader

Procedure:

Hydrogel Preparation: Prepare the hydrogel as described in Protocol 2, adding the drug to

the peptide solution before mixing with the PEG-NHS.

Release Study: Place the drug-loaded hydrogel in a known volume of release buffer at 37°C

with gentle agitation.

Sampling: At predetermined time points, collect aliquots of the release buffer and replace

with fresh buffer to maintain sink conditions.

Quantification: Measure the concentration of the released drug in the aliquots using a

suitable analytical method (e.g., UV-Vis absorbance at the drug's maximum wavelength).

Data Analysis: Calculate the cumulative percentage of drug released over time.

Protocol 5: Cell Viability Assay in 3D Hydrogels
This protocol uses a live/dead staining assay to assess the viability of cells encapsulated within

the functionalized hydrogels.

Materials:
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Cell-laden C(YIGSR)3-NH2 functionalized hydrogel

Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein AM and Ethidium Homodimer-1)

Confocal microscope

Procedure:

Cell Encapsulation: Resuspend the desired cells in the peptide solution before mixing with

the PEG-NHS solution to encapsulate them within the hydrogel.

Cell Culture: Culture the cell-laden hydrogels in appropriate cell culture medium at 37°C and

5% CO2.

Staining: At the desired time points, wash the hydrogels with PBS and incubate with the

live/dead staining solution according to the manufacturer's instructions.

Imaging: Visualize the stained cells using a confocal microscope. Live cells will fluoresce

green (Calcein AM), and dead cells will fluoresce red (Ethidium Homodimer-1).

Quantification: Quantify the percentage of live cells by counting the number of green and red

cells in multiple representative images.

Mandatory Visualizations
Caption: Experimental workflow for the preparation and characterization of C(YIGSR)3-NH2
functionalized hydrogels.

Caption: Simplified signaling pathway initiated by C(YIGSR)3-NH2 binding to cell surface

receptors.

To cite this document: BenchChem. [Application Notes and Protocols for C(YIGSR)3-NH2
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b126921?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126921?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

